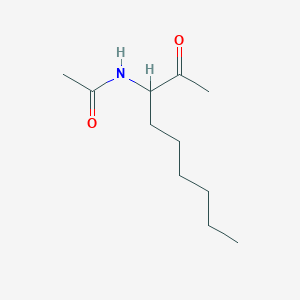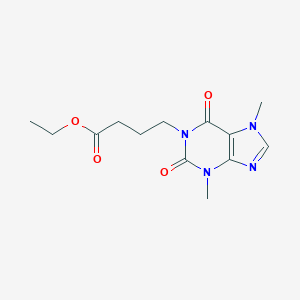
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Application in Pain Management
Scientific Field
Medicinal Chemistry and Pharmacology
Summary of the Application
This compound has been synthesized and assayed for its ability to block the human TRPA1 channel and inhibit PDE4B/7A activity . This dual functionality makes it a promising candidate for the treatment of pain .
Methods of Application or Experimental Procedures
The compound was designed using a structure-based computational approach and then synthesized . It was then assayed to evaluate its ability to block the human TRPA1 channel and inhibit PDE4B/7A activity .
Results or Outcomes
The compound showed higher potency against TRPA1 compared to HC-030031 . It was also a promising multifunctional TRPA1 antagonist and PDE4B/7A dual inhibitor with IC 50 values in the range of that of the reference rolipram and BRL-50481, respectively . The inhibition of both cAMP-specific PDE isoenzymes resulted in a strong anti-TNF-α effect of the compound in vivo . Moreover, the potent anti-inflammatory and analgesic efficacy of the compound was observed in animal models of pain and inflammation .
properties
CAS RN |
83636-88-8 |
|---|---|
Product Name |
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
InChI |
InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 |
InChI Key |
QKFRLVCLKWZGIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
synonyms |
2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-butanoic Acid Ethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)
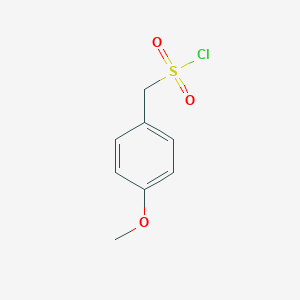
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)
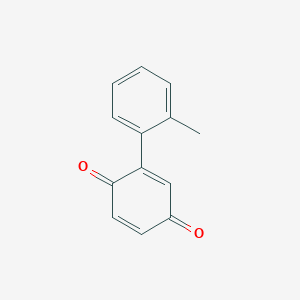
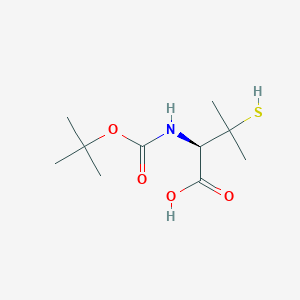
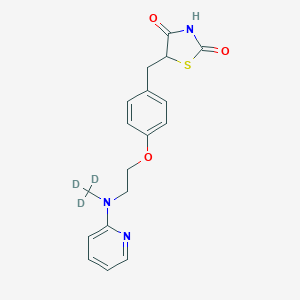


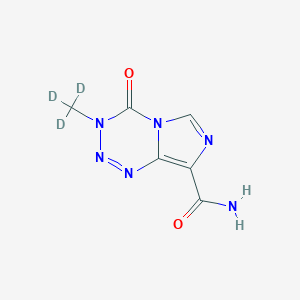
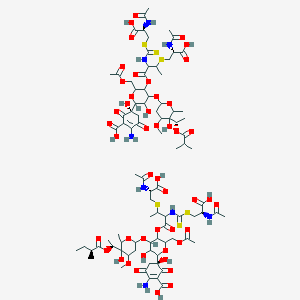
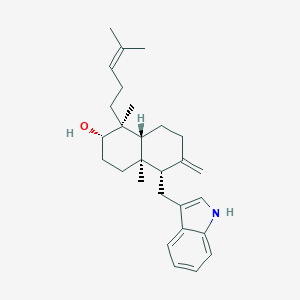
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
